Neriifolin: A Technical Guide to Natural Sources, Extraction, and Biological Activity
Neriifolin: A Technical Guide to Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neriifolin is a potent cardiac glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications, including its anticancer properties. This technical guide provides an in-depth overview of the natural sources of neriifolin, detailed methodologies for its extraction and purification, and an exploration of its mechanism of action through key signaling pathways. The information is presented to support researchers, scientists, and drug development professionals in their work with this promising bioactive compound. Neriifolin is known to be an inhibitor of Na+/K+-ATPase, and its biological activities, including the induction of apoptosis in cancer cells, are largely attributed to this inhibition.[1][2]
Natural Sources of Neriifolin
Neriifolin is predominantly isolated from plants of the Cerbera genus, within the Apocynaceae family. The primary species recognized for their significant neriifolin content are Cerbera odollam and Cerbera manghas. These plants are commonly found in coastal salt swamps and river banks in regions of South and Southeast Asia.[3] The kernels of the fruit, often referred to as "suicide tree" or "pong-pong," are particularly rich in cardiac glycosides, including neriifolin.[3][4] Different parts of the plants, such as the leaves and seeds, have been utilized for the extraction of neriifolin.[3][5][6]
Quantitative Analysis of Neriifolin from Natural Sources
The concentration of neriifolin can vary significantly depending on the plant species, the specific part of the plant used, and its state (fresh or dried). The following table summarizes the quantitative yield of neriifolin reported in the literature.
| Plant Source | Plant Part | Condition | Extraction Yield | Reference |
| Cerbera manghas | Seeds | Dried, Ripe | 804.2 µg/g | [6][7] |
| Cerbera manghas | Seeds | Fresh, Unripe | 47.0 µg/g | [6][7] |
| Cerbera odollam | Leaves | Not Specified | 0.006% (of ethyl acetate (B1210297) fraction) | [8] |
Experimental Protocols for Extraction and Purification
The following is a comprehensive protocol for the extraction and purification of neriifolin from Cerbera odollam leaves, synthesized from established methodologies.[5][8]
I. Plant Material Preparation
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Collection and Identification: Collect fresh leaves of Cerbera odollam. The plant should be authenticated by a botanist, and a voucher specimen deposited in a herbarium for reference.
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Drying and Pulverization: Air-dry the leaves in the shade to preserve the chemical integrity of the compounds. Once thoroughly dried, grind the leaves into a fine powder using a mechanical grinder.
II. Extraction
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Solvent Extraction:
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Macerate the powdered leaves in methanol (B129727) (CH₃OH) at a ratio of 1:10 (w/v) for 72 hours at room temperature.
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Filter the extract through Whatman No. 1 filter paper.
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Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
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III. Fractionation
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Liquid-Liquid Partitioning:
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Suspend the crude methanolic extract in distilled water.
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Perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with n-hexane, followed by ethyl acetate (EtOAc), and then n-butanol (n-BuOH).
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Separate the layers using a separatory funnel and collect the respective fractions.
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Concentrate each fraction using a rotary evaporator. The ethyl acetate fraction is typically enriched with neriifolin.[5]
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IV. Purification
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Vacuum Liquid Chromatography (VLC):
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Subject the dried ethyl acetate fraction to VLC on silica (B1680970) gel 60 (230-400 mesh).
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Elute the column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A suggested gradient is n-hexane:EtOAc (9:1, 7:3, 4:6) and then EtOAc:MeOH (8:2, 5:5, 1:9).[8]
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Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing neriifolin.
-
-
Column Chromatography (CC):
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Pool the fractions from VLC that show a high concentration of the target compound.
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Further purify the pooled fractions by column chromatography on silica gel 70-230 mesh.
-
Elute the column with a solvent system such as n-hexane:EtOAc (e.g., 9:1, 4:6, 1:9) and EtOAc:MeOH (e.g., 9:1, 7:3, 5:5).[8]
-
Collect the purified fractions containing neriifolin.
-
-
Crystallization:
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Concentrate the purified fractions to induce crystallization.
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Wash the resulting crystals with a cold solvent, such as a mixture of ethyl acetate and n-hexane, to remove any remaining impurities.
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Dry the crystals under vacuum to obtain pure neriifolin.
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V. Structural Elucidation
Confirm the identity and purity of the isolated neriifolin using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and by comparing the data with published literature values.
Signaling Pathways of Neriifolin
Neriifolin exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2] This inhibition triggers a cascade of intracellular events, ultimately leading to apoptosis, or programmed cell death, in cancer cells.
Neriifolin Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of neriifolin.
Neriifolin-Induced Apoptosis Signaling Pathway
The inhibition of Na+/K+-ATPase by neriifolin disrupts the cellular sodium gradient, which can lead to an increase in intracellular calcium levels. This ionic imbalance is a key stress signal that can initiate the apoptotic cascade. In cancer cells, neriifolin has been shown to induce apoptosis through the activation of caspase-8 and caspase-9, which are initiator caspases for the extrinsic and intrinsic apoptotic pathways, respectively.[1] These caspases then activate the executioner caspase, caspase-3, which is responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[1] Furthermore, neriifolin treatment has been observed to up-regulate the expression of Fas and Fas ligand (FasL), which are critical components of the death receptor-mediated extrinsic apoptotic pathway.[1]
Caption: Neriifolin's mechanism of inducing apoptosis via Na+/K+-ATPase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pong-pong, Cerbera odollam, Suicide tree, Murder tree / Alternative Medicine [stuartxchange.org]
- 4. "Characterization and Analysis of Cerberin, 2-O-Acetyl Neriifolin in Po" by Olivia Brown and Owen McDougal [scholarworks.boisestate.edu]
- 5. researchgate.net [researchgate.net]
- 6. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
